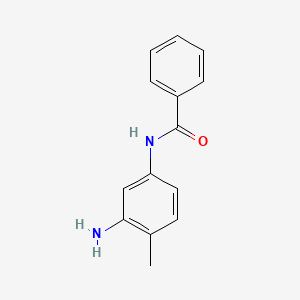

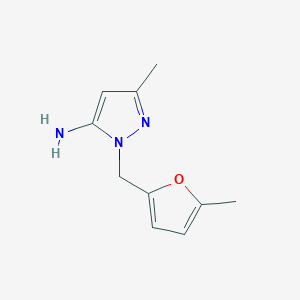

![molecular formula C10H9ClF3NO B1299452 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 349097-65-0](/img/structure/B1299452.png)

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

説明

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has a molecular formula of C10H9ClF3NO and a molecular weight of 263.64 g/mol. This compound is also known by its CAS number, which is 407138-41-8. In

科学的研究の応用

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide have been a focal point in various research studies. Notably, the compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, a study by Penta et al. (2013) explored the synthesis of novel 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs by reacting 3-chloro-N-(substituted phenyl) propanamides with 3a, 4,7,7a-tetrahydro-1H-isoindole-1,3 (2H)-dione. Although these compounds were evaluated for their HIV-1 integrase inhibitory activity, none showed significant inhibition, underscoring the complexity of designing effective integrase inhibitors and the need for further modifications to enhance biological activity (Penta, Babu, Ganguly, & Murugesan, 2013).

Another research direction is the improvement of synthesis methods for related compounds. Song (2001) reported an improved synthesis method for flutamide, a derivative of this compound. This method starts with 3-trifluoromethylaniline and utilizes 2-methylpropionyl chloride, leading to a more efficient synthesis route for such compounds (Song, 2001).

Pharmaceutical and Biological Applications

The compound and its derivatives have also found applications in the development of pharmaceutical agents. For instance, derivatives of this compound have been investigated for their potential in treating various diseases. A study on flutamide's metabolism revealed the formation of a new N-oxidized metabolite in human liver microsomes and urine of prostate cancer patients, highlighting the complexity of drug metabolism and the potential for discovering new metabolites with distinct biological activities (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).

Furthermore, the synthesis of novel compounds based on this compound has been directed towards the discovery of selective androgen receptor modulators (SARMs), indicating the versatility of this chemical scaffold in medicinal chemistry. A study by Wu et al. (2006) exemplifies this by examining the pharmacokinetics and metabolism of a SARM in rats, showcasing the potential of such compounds in therapeutic applications (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

It is believed to interact with its target, d-alanine–d-alanine ligase, and inhibit its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

Given its target, it is likely to impact thepeptidoglycan biosynthesis pathway , which is crucial for bacterial cell wall formation.

Result of Action

The result of this compound’s action is the disruption of bacterial cell wall synthesis due to the inhibition of D-alanine–D-alanine ligase . This leads to bacterial cell death, providing a potential mechanism for antibacterial activity .

生化学分析

Biochemical Properties

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with D-alanine–D-alanine ligase, an enzyme found in Staphylococcus aureus . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways and to modulate signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical interactions and effects on cellular processes .

特性

IUPAC Name |

3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-6-5-9(16)15-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAFQSKBUBILAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234998 | |

| Record name | 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349097-65-0 | |

| Record name | 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349097-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)